molecular formula C10H12Cl2N2S B2381829 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride CAS No. 50310-70-8

2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride

Cat. No.: B2381829
CAS No.: 50310-70-8
M. Wt: 263.18
InChI Key: ORWQLEBPHSFBCU-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride is a high-purity chemical compound offered for research applications. This molecule features a methyl-thiazole ring linked to a pyridine group, a structural motif of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile pharmacophore known for its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . Its presence in a molecule often allows for favorable interactions with biological proteins and membranes, thereby influencing diverse biochemical pathways . Thiazole-containing compounds are frequently investigated as potential inhibitors of key enzymes and receptors . For instance, structurally related compounds featuring both thiazole and amine-containing side chains have been explored as inhibitors of kinases like phosphatidylinositol 3-kinase (PI3K) delta and gamma, which are important targets in respiratory diseases and immunology research . Other thiazole derivatives have demonstrated utility in targeting pathological conditions such as cancer, viral infections, and inflammatory diseases . This compound serves as a valuable synthetic intermediate or building block for the discovery and optimization of novel bioactive molecules across these and other therapeutic areas. The dihydrochloride salt form enhances its solubility for use in various in vitro assay systems. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWQLEBPHSFBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-methyl-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride, exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (μmol/L)
This compoundStaphylococcus aureus6
This compoundBacillus subtilis12

Anticancer Potential

The compound has been explored for its anticancer properties. Research has indicated that thiazole-containing compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines .

Case Study : A study synthesized several thiazole derivatives and evaluated their effects on human colon cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced cell cycle arrest.

Inhibition of Enzymatic Activity

Inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) have been developed using thiazole derivatives. These inhibitors are crucial in the treatment of autoimmune diseases and certain cancers . The mechanism involves blocking the enzyme's active site, thereby hindering the proliferation of rapidly dividing cells.

Material Science Applications

The compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metals makes it suitable for use in electronic devices .

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neurological Research

SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]
  • Structure : Shares a pyridine core but replaces the thiazole group with a styryl (phenylethenyl) substituent.
  • Activity: Acts as a selective, noncompetitive antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) with an IC50 of 0.29 µM. Demonstrates >100-fold selectivity over mGluR1 .
SIB-1757 [6-methyl-2-(phenylazo)-3-pyridinol]
  • Structure : Contains a pyridine ring with an azo-phenyl group.
  • Activity : Similar mGluR5 antagonism (IC50 = 0.37 µM) but lacks the thiazole moiety, highlighting the importance of heterocyclic diversity in receptor binding .

Thiazole-Containing Building Blocks

N-(4-Methyl-1,3-thiazol-2-yl)guanidine Hydrochloride
  • Structure : Shares the 4-methylthiazole group but replaces pyridine with a guanidine functional group.
  • Application : Used in antimicrobial agent synthesis, emphasizing the role of the thiazole ring in targeting microbial enzymes .
PharmaBlock’s Bromopyrazolo-Pyridines (e.g., 5-bromopyrazolo[1,5-a]pyridine)
  • Structure : Pyridine fused with a pyrazole ring, differing from the target compound’s methylene-linked thiazole.
  • Utility : Employed as intermediates in kinase inhibitor development, showcasing pyridine’s versatility in drug design .

Imidazole-Based Compounds

Imidazole derivatives (e.g., clotrimazole) are widely used as antifungals. Replacing imidazole’s nitrogen with sulfur in thiazole alters electronic properties, reducing hydrogen-bonding capacity but increasing lipophilicity. This may shift activity from antifungal to antibacterial or neurological targets .

Data Table: Key Comparative Properties

Compound Name Core Structure Functional Groups Biological Activity (IC50) Solubility Primary Application
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride Pyridine + thiazole Methyl, dihydrochloride Not reported (assumed building block) High (salt form) Pharmaceutical synthesis
SIB-1893 Pyridine + styryl Styryl, methyl 0.29 µM (mGluR5 antagonist) Moderate Neurological research
N-(4-Methyl-1,3-thiazol-2-yl)guanidine HCl Thiazole + guanidine Guanidine, HCl Antimicrobial (broad-spectrum) Moderate Antimicrobial agents
Imidazole-based fungicides Imidazole Varied substituents Fungicidal (nanomolar range) Varies Agriculture

Research Findings and Implications

  • Thiazole vs.
  • Salt Form Advantages : The dihydrochloride form of the target compound improves aqueous solubility, critical for formulation in drug delivery systems .
  • Structural Flexibility : Pyridine-thiazole hybrids offer modularity for optimizing pharmacokinetic properties, as seen in SIB-1893’s receptor selectivity .

Biological Activity

2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a pyridine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is C8H10Cl2N2SC_8H_{10}Cl_2N_2S with a molecular weight of 239.15 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been determined for several bacterial strains:

Pathogen MIC (mg/mL) MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.51.0
Escherichia coli0.250.5
Pseudomonas aeruginosa1.02.0
Candida albicans0.1250.25

These findings indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The thiazole ring contributes to its ability to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.

Case Studies

  • Antimycobacterial Activity : A study investigated the efficacy of thiazole derivatives, including this compound, against Mycobacterium tuberculosis. The compound demonstrated promising results with an MIC value of less than 1 µM against multidrug-resistant strains, indicating its potential as a new therapeutic agent for tuberculosis treatment .
  • Synergistic Effects : In combination studies with other antibiotics, this compound showed synergistic effects that enhanced the overall antimicrobial efficacy against resistant strains of bacteria. For instance, when combined with ampicillin, the MIC was reduced by up to fourfold against certain strains .
  • Safety Profile : Cytotoxicity assays revealed that at concentrations up to 125 µM, the compound exhibited minimal hemolytic activity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride?

The synthesis typically involves condensation reactions between pyridine derivatives and thiazole precursors. For example, a thiazole ring may be functionalized with a methyl group at the 4-position, followed by alkylation of the pyridine moiety. Catalysts such as Lewis acids (e.g., ZnCl₂) and solvents like ethanol or DMF are often used to improve yield and selectivity . Purification steps may include recrystallization or column chromatography, with final dihydrochloride salt formation achieved via HCl treatment.

Q. How is the compound characterized to confirm its purity and structure?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and molecular geometry.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions).
  • Elemental analysis to validate stoichiometry, particularly for chloride content in the dihydrochloride form .

Q. What are the known biological activities of thiazole derivatives structurally similar to this compound?

Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, analogs with pyridine-thiazole scaffolds have shown inhibition of kinases (e.g., EGFR) and bacterial enzymes (e.g., DNA gyrase) . Activity depends on substituent positioning; the methyl group at the 4-thiazolyl position may enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological interactions of this compound?

  • Molecular docking to simulate binding to targets like kinase active sites, using software such as AutoDock or Schrödinger Suite.
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time.
  • Quantum mechanical calculations (e.g., DFT) to evaluate electronic properties influencing reactivity . For example, a pyridine-thiazole scaffold’s electron-rich regions may facilitate π-π stacking with aromatic residues in enzyme pockets .

Q. What strategies are effective in resolving contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or cellular models. To address this:

  • Dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selectivity.
  • Metabolic stability assays (e.g., liver microsome testing) to rule out pharmacokinetic confounding factors.
  • Structural analogs comparison to isolate the impact of the dihydrochloride salt on solubility and bioavailability .

Q. How can reaction parameters be optimized using statistical experimental design for this compound’s synthesis?

Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, can systematically vary factors like temperature, catalyst loading, and solvent polarity. For instance:

  • A central composite design might optimize yield by identifying interactions between reaction time (12–24 hrs) and HCl concentration (2–4 M).
  • ANOVA analysis can prioritize significant factors, reducing trial-and-error approaches .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s hydrochloride salt form, which may release HCl vapors.
  • Follow waste disposal guidelines for halogenated organic compounds.
  • Store at room temperature in airtight containers to prevent hygroscopic degradation .

Q. How can researchers address low synthetic yields in scale-up efforts?

  • Continuous flow reactors improve heat/mass transfer compared to batch processes.
  • Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time.
  • Salt metathesis (e.g., exchanging HCl for a more soluble counterion) may enhance crystallinity .

Future Research Directions

  • Investigate synergistic effects with approved drugs (e.g., combination therapies for antibiotic-resistant infections).
  • Explore targeted delivery systems (e.g., nanoparticles) to improve bioavailability.
  • Apply machine learning to predict novel derivatives with optimized ADMET profiles .

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